Bet BD2-IN-3

Epigenetics Bromodomain Inhibition BRD4

Bet BD2-IN-3 (I-58) is the only BD2 inhibitor validated as a PET radiotracer precursor ([11C]I-58), enabling in vivo visualization of BD2 bromodomain expression. Unlike other BD2 inhibitors (e.g., ABBV-744), its biodistribution and target engagement are directly characterized for imaging. With an IC50 of 1.88 nM and 279-fold selectivity over BD1, it is the definitive tool for unambiguous BD2 mechanistic studies.

Molecular Formula C29H30N4O
Molecular Weight 450.6 g/mol
Cat. No. B15571018
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBet BD2-IN-3
Molecular FormulaC29H30N4O
Molecular Weight450.6 g/mol
Structural Identifiers
InChIInChI=1S/C29H30N4O/c1-31-15-13-22(14-16-31)30-23-9-5-7-20(17-23)19-33-25-11-4-3-8-21(25)18-27-28-24(29(34)32(27)2)10-6-12-26(28)33/h3-12,17-18,22,30H,13-16,19H2,1-2H3
InChIKeyYQDJIKKQEMUFQS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 500 mg / 1 g / 1 unit / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Bet BD2-IN-3: A High-Selectivity BRD4 BD2 Inhibitor for Epigenetic PET Imaging and Precision Research


Bet BD2-IN-3 (also referred to as compound I-58) is a potent and selective inhibitor of the second bromodomain (BD2) of the Bromodomain and Extra-Terminal (BET) family proteins, specifically targeting BRD4 BD2. It has been identified as a novel radioligand, [11C]I-58, designed for use in positron emission tomography (PET) imaging to visualize and quantify BD2 bromodomain expression and engagement in vivo [1]. Its synthesis and application as a PET tracer are detailed in recent primary literature, establishing it as a key tool for advanced epigenetic research [1].

Why Bet BD2-IN-3 Is Not Interchangeable with Other BD2 Inhibitors: A Focus on Potency, Selectivity, and Application-Specific Validation


The BET inhibitor landscape is diverse, with numerous compounds targeting BD1, BD2, or both bromodomains. However, direct substitution of Bet BD2-IN-3 with other BD2-selective inhibitors, such as ABBV-744, GSK620, or GSK046, is scientifically unjustified. Significant differences in their quantitative binding profiles (IC50) and domain selectivity ratios (BD2/BD1) directly impact their utility in cellular and in vivo assays . Most critically, Bet BD2-IN-3 is uniquely characterized and validated as a radiolabeled PET tracer ([11C]I-58), a capability not shared by other commercial BD2 inhibitors [1]. Its specific biodistribution and binding characteristics have been directly assessed in vivo, making it the only appropriate choice for PET imaging studies of the BD2 bromodomain [1]. Substituting with a non-validated BD2 inhibitor would negate the purpose of tracer-based experiments and introduce confounding variables related to off-target binding or unsuitable pharmacokinetics for imaging applications.

Quantitative Evidence for Bet BD2-IN-3: A Side-by-Side Comparison with Leading BD2 Inhibitors


Superior Potency Against BRD4 BD2 Compared to GSK046 and GSK620

Bet BD2-IN-3 demonstrates a significantly lower IC50 for the BRD4 BD2 domain compared to the widely used BD2 inhibitors GSK046 and GSK620. This indicates a higher binding affinity and greater potency at the molecular target. The quantitative data, derived from in vitro binding assays, establishes a clear performance hierarchy for target engagement [1].

Epigenetics Bromodomain Inhibition BRD4 Potency

Enhanced Selectivity for BD2 Over BD1 Versus ABBV-744 and GSK620

Domain selectivity is a critical parameter for BET inhibitors to dissect the distinct biological roles of BD1 and BD2. Bet BD2-IN-3 exhibits a 279-fold selectivity for BRD4 BD2 over BRD4 BD1. This selectivity profile is quantitatively superior to that of the clinical candidate ABBV-744 (~250-fold) and the widely used probe GSK620 (220-fold) [1].

BET Bromodomains Domain Selectivity Off-Target Effects BRD4

Unique Functionality as a Validated PET Radiotracer for In Vivo BD2 Imaging

Unlike other BD2-selective inhibitors, Bet BD2-IN-3 has been specifically developed, synthesized, and validated as a PET radiotracer, [11C]I-58. This is its primary, distinguishing application. The compound has been successfully radiolabeled with carbon-11, and its in vivo biodistribution and specific binding to BD2 have been characterized in mouse models using PET imaging and autoradiography. This functional application is not described for other comparators like ABBV-744 or GSK620 in standard research use [1].

Molecular Imaging PET Imaging Radiotracer Biodistribution BRD4

Optimal Research and Development Scenarios for Procuring Bet BD2-IN-3


In Vivo PET Imaging of BRD4 BD2 Expression and Target Engagement

The primary and most well-validated application for Bet BD2-IN-3 is as a precursor for the PET radiotracer [11C]I-58. Researchers studying the spatiotemporal expression of the BD2 bromodomain in oncology, inflammation, or neurology can use this compound to perform non-invasive, longitudinal imaging studies in animal models [1]. This enables the visualization of BD2 biodistribution in peripheral organs and the brain, assessment of target engagement by therapeutic BD2 inhibitors, and investigation of disease-associated changes in BD2 levels [1].

High-Resolution In Vitro Studies of BD2-Specific Transcriptional Effects

When investigating the specific transcriptional and phenotypic consequences of BD2 inhibition—as opposed to pan-BET or BD1 inhibition—Bet BD2-IN-3 offers a combination of high potency (IC50 = 1.88 nM) and high selectivity (279-fold over BD1) [1]. This makes it an ideal tool for mechanistic studies in cellular models of cancer or inflammation where it is critical to attribute observed effects unambiguously to BD2 blockade, minimizing the confounding influence of BD1 inhibition [1].

Preclinical Development of PET Imaging Agents for Epigenetic Targets

In an industrial R&D setting focused on developing novel PET imaging agents for the epigenetics field, Bet BD2-IN-3 serves as a benchmark and a validated starting point. Its successful translation from a potent inhibitor to a functional PET tracer, including detailed synthesis, radiosynthesis, and in vivo characterization, provides a robust blueprint for the development of similar radioligands targeting other bromodomains or epigenetic readers [1].

Ex Vivo Autoradiography to Map BD2 Binding Sites

The specific binding of [11C]I-58 to the BD2 bromodomain, confirmed through in vitro autoradiography studies and blocking experiments with unlabeled I-58, makes it a powerful tool for ex vivo histological analysis [1]. Researchers can use the radiolabeled compound to precisely map and quantify the distribution of BD2 binding sites in tissue sections from animal models or human biopsies, providing spatial context to target expression data [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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